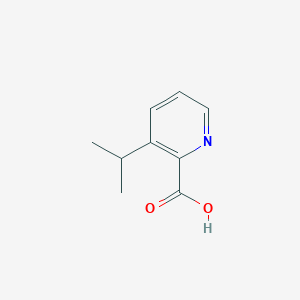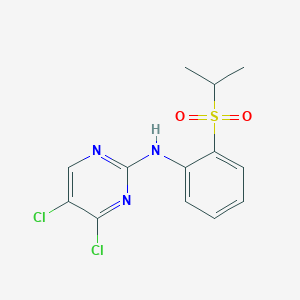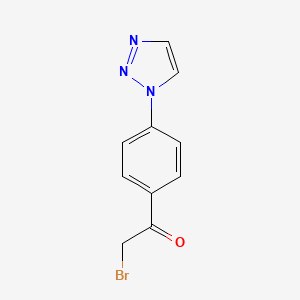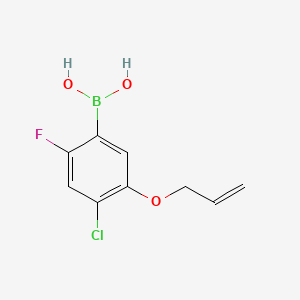
5-(Allyloxy)-4-chloro-2-fluorophenylboronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Allyloxy)-4-chloro-2-fluorophenylboronic acid is an organoboron compound that has garnered interest in various fields of chemistry and industry. This compound is characterized by the presence of an allyloxy group, a chlorine atom, and a fluorine atom attached to a phenyl ring, along with a boronic acid functional group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Allyloxy)-4-chloro-2-fluorophenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-fluorophenol and allyl bromide.
Allylation: The first step involves the allylation of 4-chloro-2-fluorophenol using allyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form 5-(Allyloxy)-4-chloro-2-fluorophenol.
Borylation: The next step is the borylation of the allylated product using a boron reagent such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium acetate) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(Allyloxy)-4-chloro-2-fluorophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base in an organic solvent.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide (H2O2).
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate (K2CO3), potassium acetate
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Oxidizing Agents: Hydrogen peroxide (H2O2)
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds
Oxidation: Formation of 5-(Allyloxy)-4-chloro-2-fluorophenol
Substitution: Formation of substituted phenyl derivatives
Aplicaciones Científicas De Investigación
5-(Allyloxy)-4-chloro-2-fluorophenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs and bioactive molecules due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-(Allyloxy)-4-chloro-2-fluorophenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The compound’s ability to participate in cross-coupling reactions also allows it to modify molecular structures and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2-fluorophenylboronic acid
- 5-(Methoxy)-4-chloro-2-fluorophenylboronic acid
- 5-(Allyloxy)-2-fluorophenylboronic acid
Uniqueness
5-(Allyloxy)-4-chloro-2-fluorophenylboronic acid is unique due to the presence of both an allyloxy group and a boronic acid group on the same phenyl ring. This combination imparts distinct reactivity and versatility, making it valuable for specific synthetic applications and research purposes.
Propiedades
Fórmula molecular |
C9H9BClFO3 |
|---|---|
Peso molecular |
230.43 g/mol |
Nombre IUPAC |
(4-chloro-2-fluoro-5-prop-2-enoxyphenyl)boronic acid |
InChI |
InChI=1S/C9H9BClFO3/c1-2-3-15-9-4-6(10(13)14)8(12)5-7(9)11/h2,4-5,13-14H,1,3H2 |
Clave InChI |
NCAZAFCEIBYPBJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1F)Cl)OCC=C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


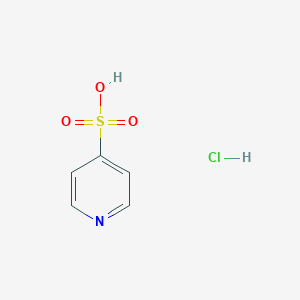
![1-Boc-4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine](/img/structure/B13661904.png)
![1-[5-(Benzo[d][1,3]dioxol-5-yl)-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide](/img/structure/B13661909.png)
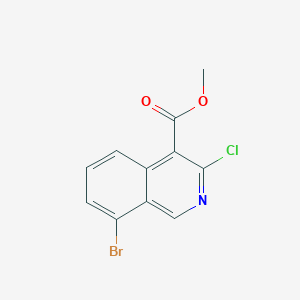
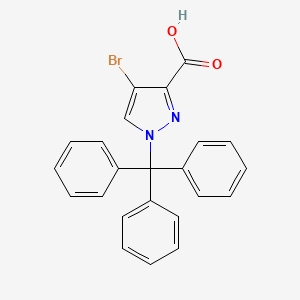
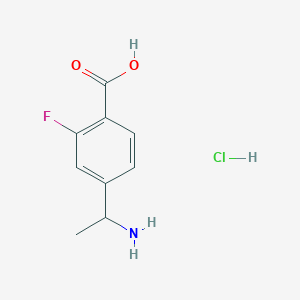
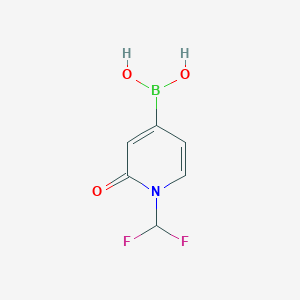
![(3-Exo)-benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13661933.png)

